Product packaging for 1,4-dimethyl-1H-imidazo[4,5-c]pyridine(Cat. No.:)

1,4-dimethyl-1H-imidazo[4,5-c]pyridine

Cat. No.: B13038041
M. Wt: 147.18 g/mol
InChI Key: OKRCSGYGXZJJON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyl-1H-imidazo[4,5-c]pyridine (CAS 64369-05-7) is a high-purity chemical building block featuring a fused imidazopyridine heterocyclic core. This structure is a key scaffold in medicinal chemistry due to its close resemblance to purines, which allows it to interact with a wide range of biological targets . Researchers value this core structure for its diverse pharmacological potential. Imidazo[4,5-c]pyridine derivatives are investigated for their antitumor properties, with mechanisms of action that include inhibiting crucial enzymes like histone methyltransferase EZH2 and poly(ADP-ribose) polymerase (PARP), which are relevant in oncology research . The scaffold also shows significant promise in antimicrobial research, particularly in the development of agents against fungal infections by targeting enzymes like glucosamine-6-phosphate synthase, which is vital for fungal cell wall synthesis . Furthermore, related imidazopyridine isomers are established as positive allosteric modulators of the GABAA receptor, highlighting the core's relevance in central nervous system (CNS) research . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3 B13038041 1,4-dimethyl-1H-imidazo[4,5-c]pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

1,4-dimethylimidazo[4,5-c]pyridine

InChI

InChI=1S/C8H9N3/c1-6-8-7(3-4-9-6)11(2)5-10-8/h3-5H,1-2H3

InChI Key

OKRCSGYGXZJJON-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1N=CN2C

Origin of Product

United States

Synthetic Methodologies for 1,4 Dimethyl 1h Imidazo 4,5 C Pyridine and Analogous Derivatives

Established Synthetic Routes to the Imidazo[4,5-c]pyridine Core

The foundational structure of imidazo[4,5-c]pyridine, a bioisostere of naturally occurring purines, is a key building block in medicinal chemistry. mdpi.comirb.hr Its synthesis is primarily achieved through the cyclization of appropriately substituted pyridine (B92270) precursors.

Condensation Reactions from 3,4-Diaminopyridine (B372788) Precursors

The most conventional and widely utilized method for constructing the imidazo[4,5-c]pyridine skeleton involves the condensation and subsequent dehydration of 3,4-diaminopyridine with various carbonyl-containing compounds. mdpi.com This approach leverages the nucleophilic character of the two adjacent amino groups on the pyridine ring.

The reaction can be performed with carboxylic acids or their equivalents, such as orthoesters. For instance, the reaction of 3,4-diaminopyridine with triethyl orthoformate, often catalyzed by ytterbium triflate, yields the parent 1H-imidazo[4,5-c]pyridine with high efficiency across a range of substrates. mdpi.com Similarly, heating 3,4-diaminopyridine derivatives in formic acid can lead to the formation of the imidazole (B134444) ring. mdpi.com

Another common strategy involves condensation with aldehydes under oxidative conditions. mdpi.com A specific example is the reaction of 3,4-diaminopyridine with sodium metabisulfite (B1197395) (Na₂S₂O₅) adducts of various benzaldehydes to form 2-substituted-5H-imidazo[4,5-c]pyridines. nih.gov

Table 1: Examples of Condensation Reactions for Imidazo[4,5-c]pyridine Synthesis

Pyridine PrecursorReagentCatalyst/ConditionsProduct TypeSource
3,4-DiaminopyridineTriethyl orthoformateYtterbium triflateImidazo[4,5-c]pyridine mdpi.com
5-Methyl-3,4-diaminopyridineFormic acidReflux7-Methyl-3H-imidazo[4,5-c]pyridine mdpi.com
3,4-DiaminopyridineBenzaldehyde-Na₂S₂O₅ adductNot specified2-Phenyl-5H-imidazo[4,5-c]pyridine nih.gov

Multi-Step Synthesis Strategies for Imidazo[4,5-c]pyridine Intermediates

Often, the required 3,4-diaminopyridine precursor is not commercially available and must be synthesized through a multi-step sequence. These strategies typically begin with more accessible pyridine derivatives.

A common starting material is a nitropyridine. For example, a two-step procedure can begin with 3-nitropyridin-4-amine, which is first reduced to 3,4-diaminopyridine using reagents like iron in acetic acid. mdpi.com The resulting diamine is then immediately condensed with a suitable reagent like triethyl orthoformate to form the imidazo[4,5-c]pyridine ring system. mdpi.com

More elaborate syntheses for highly substituted derivatives have also been reported. One such route starts with the chlorination of 2,6-dichloropyridine, followed by a methylamine (B109427) coupling and subsequent nitration to generate a key intermediate for the synthesis of novel imidazo[4,5-c]pyridine derivatives. rsc.org Another approach involves a one-pot tandem reaction starting from 2-chloro-3-nitropyridine, which undergoes nucleophilic substitution with an amine, followed by reduction of the nitro group and subsequent condensation with an aldehyde to build the fused imidazole ring. acs.org

Strategies for Site-Specific N-Alkylation and C-Alkylation Leading to Methylated Products

Introducing methyl groups onto the pre-formed imidazo[4,5-c]pyridine core at specific nitrogen or carbon atoms is critical for producing the target compound, 1,4-dimethyl-1H-imidazo[4,5-c]pyridine. This step is often complicated by the presence of multiple potential reaction sites.

Regioselective Alkylation Approaches on Imidazopyridine Cores

Achieving regioselectivity in the alkylation of the imidazo[4,5-c]pyridine system is a significant synthetic challenge. The core contains two nitrogen atoms in the imidazole ring (N-1 and N-3) and one in the pyridine ring (N-5) that could potentially be alkylated.

Studies on the alkylation of 2-substituted-5H-imidazo[4,5-c]pyridines with reagents like butyl bromide in the presence of a base such as potassium carbonate have shown that the reaction can proceed with high regioselectivity, predominantly yielding the N-5 alkylated isomer. nih.gov The specific regiochemical outcome is influenced by the reaction conditions and the steric and electronic properties of the substrate.

For C-alkylation, which is not required for the title compound but is relevant for analogous derivatives, methods have been developed for other imidazopyridine isomers that could be adapted. For instance, the C3–H alkylation of imidazo[1,2-a]pyridines has been achieved with high regioselectivity using donor-acceptor cyclopropanes under Lewis acid catalysis, such as with Ytterbium triflate (Yb(OTf)₃) or Gadolinium triflate (Gd(OTf)₃). acs.orgnih.gov The direct C-4 alkylation of the pyridine ring itself has also been addressed through the use of blocking groups to control the regioselectivity of Minisci-type reactions. nih.gov

Table 2: Regioselective Alkylation of Imidazopyridine Systems

SubstrateReagentConditionsMajor ProductSelectivitySource
5H-imidazo[4,5-c]pyridine analoguesButyl bromideK₂CO₃, DMFN-5-alkylated isomerPredominant nih.gov
Imidazo[1,2-a]pyridine (B132010)Donor-acceptor cyclopropaneYb(OTf)₃, 100 °CC-3-alkylated isomerHigh (86-96% yield) acs.orgnih.gov

Challenges of Non-Selective Alkylation and Approaches to Isomer Separation

A primary difficulty in the synthesis of specifically substituted imidazopyridines is the potential for non-selective alkylation, leading to a mixture of regioisomers. nih.govrsc.org The alkylation of an imidazo[4,5-c]pyridine can theoretically occur at N-1, N-3, or N-5, and controlling the reaction to favor a single isomer, such as the 1,4-dimethyl product (assuming the '4' position corresponds to one of the imidazole nitrogens and '1' to the other, based on standard nomenclature which can vary), is non-trivial.

For example, a synthetic pathway for an imidazoquinoline derivative failed because the alkylation step produced the undesired regioisomer as the major product. binghamton.edu This highlights a common challenge where the thermodynamically or kinetically favored product is not the one desired.

When mixtures of isomers are formed, their separation is required. This often poses a significant purification challenge. Chromatographic techniques, such as preparative High-Performance Liquid Chromatography (HPLC), are frequently employed to isolate the pure isomers. binghamton.edu The structural confirmation of the isolated regioisomers is then crucial and is typically accomplished using advanced spectroscopic techniques, particularly 2D Nuclear Magnetic Resonance (NMR) methods like NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), which can elucidate the spatial relationships and long-range couplings between atoms. nih.gov

Novel Synthetic Approaches for Substituted Imidazo[4,5-c]pyridine Derivatives

Research continues to yield novel and more efficient methods for synthesizing substituted imidazo[4,5-c]pyridines and related structures. These approaches often focus on improving yields, reducing reaction steps, and employing more environmentally benign conditions.

Recent innovations include the use of novel catalysts and reaction media. The application of Al³⁺-exchanged on K10 montmorillonite (B579905) clay has been reported as a reusable heterogeneous catalyst for imidazopyridine synthesis, offering excellent yields. mdpi.com One-step methods, such as the reductive cyclization of a nitro-aminopyridine with an aldehyde using sodium dithionite (B78146) (Na₂S₂O₄), provide a rapid route to the core structure. mdpi.com

Furthermore, new combinatorial approaches are being developed to create libraries of imidazo[4,5-c]pyridine derivatives with diverse functionalities, such as amide, urea (B33335), and sulfonamide groups, for screening in various biological assays. rsc.orgrsc.org The synthesis of unique structures like imidazo[4,5-c]pyridin-4-ones has also been described, expanding the chemical space of this important scaffold. nih.gov These novel strategies are vital for the continued exploration of the therapeutic potential of this class of compounds.

Catalyst-Free and Green Chemistry Methodologies in Imidazopyridine Synthesis

In recent years, synthetic chemistry has increasingly focused on developing environmentally benign processes that minimize waste and avoid the use of toxic reagents. Catalyst-free and green chemistry approaches for imidazopyridine synthesis align with these principles, often utilizing water as a solvent and avoiding heavy metal catalysts.

One prominent green strategy involves the condensation of 2,3-diaminopyridine (B105623) or 3,4-diaminopyridine with aldehydes in an aqueous medium without any catalyst. nih.gov This method is advantageous due to its operational simplicity, easy work-up, and excellent yields. nih.gov For instance, the reaction of 3,4-diaminopyridine with various substituted aryl aldehydes can proceed efficiently under thermal conditions in water, leveraging air as a natural and clean oxidant for the cyclocondensation and subsequent aromatization step.

Another approach is the solvent-free condensation of 2-aminopyridines with α-haloketones. This method provides imidazo[1,2-a]pyridines in good to excellent yields without the need for a catalyst or solvent, thereby reducing chemical waste and simplifying the purification process. nih.gov Similar principles can be applied to the synthesis of other isomers. Furthermore, utilizing biodegradable and non-toxic media like polyethylene (B3416737) glycol (PEG) in water has been shown to be effective for certain transformations, representing a greener alternative to conventional organic solvents. acs.org

A highly efficient and clean procedure for the synthesis of imidazo[4,5-b]pyridines, an isomer of the target scaffold, has been developed using an environmentally benign mixture of water and isopropanol (B130326) (H₂O-IPA) as a green solvent system. acs.org This approach highlights a trend towards replacing traditional volatile organic compounds with safer alternatives. acs.org

Tandem Reaction Sequences for Imidazopyridine Construction

Tandem or cascade reactions offer a powerful strategy for building complex molecules like imidazopyridines in a single pot, enhancing efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste.

One such sequence involves a one-pot tandem process for constructing the imidazo[4,5-b]pyridine ring system starting from 2-chloro-3-nitropyridine. acs.org This process includes a sequence of a Suzuki coupling, a nitro group reduction, and a subsequent heterocyclization reaction. acs.org A similar strategy for the imidazo[4,5-c]pyridine scaffold could be envisioned starting from an appropriately substituted chloronitropyridine. Another reported tandem process for the isomeric imidazo[4,5-b]pyridines involves an SNAr reaction with a primary amine, followed by in-situ nitro group reduction and subsequent heteroannulation with an aldehyde. acs.org This entire sequence is performed in a one-pot procedure, requiring only a single chromatographic purification step at the end. acs.org

For the synthesis of related imidazo[4,5-c]pyridine-2-ones, an efficient one-pot tandem reaction has been developed featuring a carbamoyl (B1232498) chloride amination and a palladium-catalyzed intramolecular urea cyclization, which provides access to the heterocyclic core in moderate to excellent yields. nih.gov These examples underscore the utility of tandem reactions in rapidly assembling the imidazopyridine core from simple starting materials.

Photocatalytic C-C Cross-Coupling Methods

Visible-light photocatalysis has emerged as a mild and powerful tool for C-H functionalization, allowing for the formation of C-C and C-X bonds under ambient conditions, often with high regioselectivity. While direct photocatalytic C-C cross-coupling methods for the initial construction of the imidazo[4,5-c]pyridine ring are less common, photocatalysis is extensively used for the post-synthesis functionalization of the pre-formed imidazopyridine scaffold.

These methods often focus on the C-H functionalization of various imidazopyridine isomers, such as imidazo[1,2-a]pyridines. For example, visible-light-induced C-H arylation of imidazo[1,2-a]pyridine derivatives has been achieved using diazonium salts in the presence of a photocatalyst. rsc.orgnih.gov One green approach employs chlorophyll (B73375) as a natural and benign photosensitizer, avoiding the need for transition metals and providing access to 2,3-diaryl imidazo[1,2-a]pyridines at room temperature. rsc.org In other systems, a dual catalytic approach combining palladium catalysis with an organic photoredox catalyst like 9,10-dihydroacridine (B10567) enables the directed C-H arylation of arenes, a method applicable to a broad range of biaryl motifs. organic-chemistry.org

Beyond arylation, photocatalysis facilitates other bond formations. Visible-light-mediated C-3 alkoxylation of imidazopyridines with alcohols has been demonstrated using rose bengal as an organic photoredox catalyst and air as the terminal oxidant. acs.orgresearchgate.net Alkylation has also been achieved using N-hydroxyphthalimide esters as alkylating agents with eosin (B541160) Y as the photocatalyst. nih.gov These methodologies highlight the potential of photocatalysis to create diverse derivatives of the core imidazopyridine structure, which could be applied to a this compound substrate.

Optimization of Reaction Conditions and Yields

The successful synthesis of this compound and its analogues relies heavily on the optimization of reaction conditions to maximize yield and purity. Key parameters that are typically screened include the choice of catalyst, solvent, base, temperature, and reaction time.

For condensation reactions between a diaminopyridine and an aldehyde, catalysts can have a significant impact. While some reactions proceed without a catalyst, Lewis acids like zinc triflate have been shown to be effective, allowing the reaction to proceed under milder conditions (refluxing methanol) and providing good yields. jscimedcentral.com

In cross-coupling reactions, such as the Suzuki coupling used to introduce aryl groups onto the imidazopyridine core, the choice of catalyst, base, and solvent system is critical. nih.gov Optimization studies for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines found that a palladium catalyst like Pd(PPh₃)₄, combined with a carbonate base (e.g., K₂CO₃) in a toluene:ethanol solvent mixture under microwave irradiation, provided the optimal conditions. nih.gov Microwave assistance often leads to significantly shorter reaction times and improved yields. nih.gov

The following table illustrates a typical optimization process for a cycloaddition reaction to form an imidazopyridine derivative, showing how yield is affected by changes in additives, oxidants, and temperature.

EntryAdditive (mol%)OxidantSolventTemperature (°C)Yield (%)
1NaIO₄ (20)TBHPPhCl10045
2NaIO₄ (30)TBHPPhCl11062
3NaIO₄ (40) TBHP PhCl 120 81
4NaIO₄ (50)TBHPPhCl12075
5NaIO₄ (40)H₂O₂PhCl12056
6NaIO₄ (40)O₂PhCl12033
7I₂ (40)TBHPPhCl12041
8NaIO₄ (40)TBHPDioxane12065
9NaIO₄ (40)TBHPToluene12058
Data derived from a study on NaIO₄/TBHP-promoted (3 + 2) cycloaddition for imidazo[1,2-a]pyridines. researchgate.net The optimal conditions are highlighted in bold.

This systematic screening demonstrates that a combination of 40 mol% NaIO₄ with TBHP in chlorobenzene (B131634) at 120 °C provides the highest yield for this specific transformation. researchgate.net Similar optimization is crucial for every synthetic step towards this compound to ensure an efficient and high-yielding process.

Purification and Isolation Techniques for Synthesized Imidazo[4,5-c]pyridine Compounds

Following the chemical synthesis, the crude product mixture must be purified to isolate the desired imidazo[4,5-c]pyridine compound in a pure form. The standard and most widely reported method for purification is flash column chromatography.

This technique involves passing the crude mixture through a stationary phase, typically silica (B1680970) gel, using a mobile phase composed of a solvent system with appropriate polarity. The selection of the eluent is critical for achieving good separation. Common solvent systems reported for imidazopyridine derivatives include mixtures of petroleum ether and ethyl acetate (B1210297) or hexane (B92381) and dichloromethane. researchgate.netnih.gov For example, in one synthesis of imidazo[1,2-a]pyridines, the residue was purified by flash column chromatography using a petroleum ether/ethyl acetate (3/1, v/v) mixture as the eluent. researchgate.net In another procedure, a hexane/dichloromethane (80/20) eluent was used. nih.gov

After the reaction is complete, a typical work-up procedure involves concentrating the reaction mixture under vacuum to remove the solvent. researchgate.net The resulting residue is then directly subjected to column chromatography for purification. researchgate.net

In cases where the product is a stable, crystalline solid, recrystallization can be an effective final purification step. This method involves dissolving the crude solid in a minimum amount of a hot solvent (e.g., ethanol) and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities in the solution.

The identity and purity of the final isolated compound are confirmed using analytical techniques. The structure is typically elucidated using Nuclear Magnetic Resonance (NMR) spectroscopy, such as ¹H NMR and ¹³C NMR, along with Mass Spectrometry (MS) to confirm the molecular weight. acs.org For complex regioisomeric products, advanced 2D NMR techniques like NOESY and HMBC are employed to definitively establish the structure.

Spectroscopic and Crystallographic Characterization of 1,4 Dimethyl 1h Imidazo 4,5 C Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure of organic molecules by probing the magnetic properties of atomic nuclei. For 1,4-dimethyl-1H-imidazo[4,5-c]pyridine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques provides a complete picture of its covalent framework.

The ¹H NMR spectrum of this compound is expected to provide key information regarding the number of different types of protons, their electronic environments, and their connectivity. The spectrum would feature distinct signals for the aromatic protons on the fused pyridine (B92270) and imidazole (B134444) rings, as well as sharp singlets for the two methyl groups.

Based on the analysis of related imidazo[4,5-c]pyridine and other imidazopyridine analogs, the predicted chemical shifts (δ) are outlined below. nih.govdtic.mil The aromatic region would display signals for H2, H6, and H7. The protons on the pyridine ring (H6 and H7) would likely appear as doublets due to coupling with each other. The imidazole proton (H2) would appear as a singlet. The two methyl groups, one attached to the imidazole nitrogen (N-CH₃) and the other to the pyridine carbon (C-CH₃), would appear as distinct singlets, with their precise chemical shifts influenced by the electronic nature of the heterocyclic system. nih.gov

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H2 8.0 - 8.5 Singlet (s) 1H
H7 8.3 - 8.8 Doublet (d) 1H
H6 7.0 - 7.5 Doublet (d) 1H
N1-CH₃ 3.8 - 4.2 Singlet (s) 3H

Note: Predicted values are based on general principles and data from analogous compounds.

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate in the 110-160 ppm range, while the methyl carbons appear in the upfield region. uctm.edu The positions of the quaternary carbons (C4, C5, C7a) can be confirmed by their lack of signal in a DEPT-135 experiment. mdpi.com

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C2 140 - 145
C4 145 - 150
C5 130 - 135
C6 115 - 120
C7 125 - 130
C7a 150 - 155
N1-CH₃ 30 - 35

Note: Predicted values are based on general principles and data from analogous compounds.

To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. For this compound, a cross-peak between the signals for H6 and H7 would be expected, confirming their adjacent positions on the pyridine ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbons. This would allow for the definitive assignment of H2 to C2, H6 to C6, and H7 to C7, as well as correlating the methyl proton signals to their respective methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (2-3 bond) correlations between protons and carbons, which helps in piecing together the molecular structure and confirming the position of substituents. nih.gov Key expected correlations for this compound would include:

Correlations from the N1-CH₃ protons to carbons C2 and C7a, confirming the methylation site on the imidazole ring.

Correlations from the C4-CH₃ protons to carbons C4 and C5, confirming the methyl group's position on the pyridine ring.

Correlations from the H2 proton to quaternary carbons C7a and C5.

Together, these 2D NMR techniques provide irrefutable evidence for the proposed structure of this compound. nih.govirb.hr

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, the molecular formula is C₈H₉N₃. HRMS, typically using an electrospray ionization (ESI) source, would measure the exact mass of the protonated molecule, [M+H]⁺.

The theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element. missouri.edu The experimental value obtained from HRMS is then compared to this theoretical value. A match within a small tolerance (typically < 5 ppm) confirms the molecular formula. rsc.org

Table 3: HRMS Data for this compound

Parameter Value
Molecular Formula C₈H₉N₃
Theoretical Exact Mass ([M]) 147.07965 u

Note: Theoretical masses calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N). biochemcalc.comsisweb.comstolaf.edu

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

The spectrum of this compound would be characterized by several key regions:

>3000 cm⁻¹: Aromatic C-H stretching vibrations.

2800-3000 cm⁻¹: Aliphatic C-H stretching vibrations from the two methyl groups.

1500-1650 cm⁻¹: C=C and C=N stretching vibrations characteristic of the fused aromatic ring system. rsc.org

1350-1470 cm⁻¹: Aliphatic C-H bending vibrations of the methyl groups.

<900 cm⁻¹: Out-of-plane C-H bending vibrations, which are often characteristic of the substitution pattern on the aromatic ring.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹)
Aromatic C-H Stretch 3050 - 3150
Aliphatic C-H Stretch 2850 - 2980
Ring C=N/C=C Stretch 1500 - 1650
CH₃ Bending 1370 - 1460

Note: Frequencies are based on data from analogous imidazopyridine structures. nih.gov

X-ray Diffraction (XRD) for Solid-State Structure Determination

While NMR spectroscopy defines the molecular structure in solution, single-crystal X-ray diffraction (XRD) provides the definitive, unambiguous structure in the solid state. This technique determines the precise spatial arrangement of atoms within a crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. uctm.edu

For the parent compound, 1H-imidazo[4,5-c]pyridine, it has been reported to crystallize in the non-centrosymmetric orthorhombic space group Fdd2. nih.gov The introduction of two methyl groups in this compound would be expected to alter the crystal packing, unit cell dimensions, and potentially the space group.

Table 5: Crystallographic Data for the Parent Analog, 1H-imidazo[4,5-c]pyridine

Parameter Value
Compound 1H-imidazo[4,5-c]pyridine nih.gov
Crystal System Orthorhombic nih.gov

Crystal Structure Analysis of Imidazo[4,5-c]pyridine Derivatives

To illustrate the type of data obtained from such analyses, the following table presents representative crystallographic parameters for an analogous heterocyclic compound.

ParameterValue
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)14.583(3)
b (Å)9.3773(19)
c (Å)24.386(4)
α (°)90
β (°)90
γ (°)90
Volume (ų)3334.8(11)
Z8
Density (calculated) (g/cm³)1.368

This data is representative of a related heterocyclic compound and serves as an example of crystallographic analysis. sielc.com

Analysis of Molecular Conformation and Planarity in Crystal Lattices

The crystal structure data allows for a detailed examination of the molecular conformation and the degree of planarity within the imidazo[4,5-c]pyridine ring system and its substituents. The fused imidazole and pyridine rings generally form a relatively planar bicyclic core. This planarity is a key feature of many aromatic heterocyclic compounds.

Studies on the parent compound, 1H-imidazo[4,5-c]pyridine, have analyzed its molecular structure, providing a basis for understanding its derivatives. uctm.edu For substituted analogs, the orientation of the appended functional groups relative to the core ring system is of significant interest. For example, in the crystal structure of an imidazo[1,2-b]pyrazole system, the pyrazole portion of the molecule was found to be planar, while the dihydroimidazole group exhibited a shallow half-chair conformation. ucl.ac.uk This indicates that while the core aromatic system tends towards planarity, substituents can introduce conformational flexibility.

The planarity of the ring system has important implications for the types of intermolecular interactions that can occur, particularly π–π stacking, which will be discussed in the following section.

Identification of Intermolecular Interactions (e.g., π–π stacking, hydrogen bonding) in the Crystalline State

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. For imidazo[4,5-c]pyridine and its analogs, hydrogen bonding and π–π stacking are particularly significant. The imidazo[4,5-b]pyridine scaffold, a close structural relative, is known to participate in such interactions. mdpi.comchemicalbook.com

Hydrogen bonding often plays a crucial role in the crystal packing of these nitrogen-containing heterocycles. In the case of 1H-imidazo[4,5-c]pyridine, molecules are organized in hydrogen-bonded chains. uctm.edu The presence of nitrogen atoms in both the imidazole and pyridine rings provides sites for hydrogen bond donors and acceptors, leading to the formation of well-ordered supramolecular structures.

Furthermore, the aromatic nature of the fused ring system facilitates π–π stacking interactions. These interactions occur between the electron clouds of adjacent aromatic rings and contribute significantly to the stability of the crystal lattice. Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. This type of analysis has been applied to various heterocyclic compounds to identify the key interactions responsible for their crystal packing.

The interplay of these intermolecular forces dictates the final crystal structure and influences the physical properties of the compound, such as its melting point and solubility.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds, providing experimental verification of their elemental composition and, by extension, their empirical formula. For novel imidazo[4,5-c]pyridine derivatives, this analysis is routinely performed to confirm that the desired product has been obtained with a high degree of purity.

Multiple studies on the synthesis of new imidazo[4,5-c]pyridine and imidazo[4,5-b]pyridine derivatives report the use of elemental analysis to confirm the structures of the synthesized compounds. acs.orgnih.gov The experimentally determined percentages of carbon, hydrogen, and nitrogen are compared with the theoretically calculated values for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the correctness of the assigned structure.

Below is an illustrative table comparing theoretical and found elemental analysis data for a representative organic compound, demonstrating how this data is typically presented.

ElementTheoretical %Found %
Carbon (C)53.6553.45
Hydrogen (H)4.024.04
Nitrogen (N)13.4113.39

This data is for a representative copper(I) complex containing nitrogen heterocycles and serves as an example of elemental analysis for compositional verification. mdpi.com

Computational and Theoretical Investigations of 1,4 Dimethyl 1h Imidazo 4,5 C Pyridine and Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of many-body systems. It is particularly effective for calculating the structural and electronic characteristics of heterocyclic compounds. Studies on the imidazo[4,5-c]pyridine scaffold frequently use the B3LYP functional combined with a split-valence basis set like 6-311G or its variations (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. nih.govrsc.orgresearchgate.net

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium geometry. For the parent compound, 1H-imidazo[4,5-c]pyridine, DFT calculations have established that the fused ring system is planar. researchgate.net The addition of two methyl groups, one at the N1 position of the imidazole (B134444) ring and another at the C4 position of the pyridine (B92270) ring, introduces new steric and electronic factors.

The optimization process for 1,4-dimethyl-1H-imidazo[4,5-c]pyridine would determine the preferred rotational orientations of these methyl groups to minimize steric hindrance and optimize electronic interactions. The N1-methylation fixes the tautomeric form, eliminating the tautomerism present in the parent compound. nih.gov The C4-methyl group, being adjacent to the fusion nitrogen (N5), would likely influence the local geometry and charge distribution of the pyridine ring. DFT calculations would predict that the N1-alkylated product is significantly more stable than isomers where alkylation occurs at other nitrogen atoms.

Below is a representative table of optimized geometric parameters for the core 1H-imidazo[4,5-c]pyridine skeleton, derived from DFT calculations, which serves as a baseline for understanding the methylated derivative. nih.gov

Table 1: Selected Optimized Geometrical Parameters for 1H-imidazo[4,5-c]pyridine Skeleton (Based on DFT/B3LYP calculations for the parent compound)

ParameterBond Length (Å)ParameterBond Angle (°)
N1-C21.378C2-N1-C7a105.8
C2-N31.315N1-C2-N3115.1
N3-C3a1.383C2-N3-C3a105.2
C3a-N7a1.377N3-C3a-N7a108.9
C4-C51.391C5-C4-C3a118.5
C5-C61.385C4-C5-C6120.1
C6-N71.332C5-C6-N7123.6

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.gov

For the imidazo[4,5-c]pyridine system, the HOMO is typically distributed over the electron-rich imidazole ring, while the LUMO is located across the entire fused-ring system. nih.govnih.gov The introduction of two electron-donating methyl groups in this compound is expected to raise the energy of the HOMO, making the molecule a better electron donor. This generally leads to a smaller HOMO-LUMO gap compared to the unsubstituted parent compound, suggesting increased chemical reactivity. nih.gov

Table 2: Representative Frontier Molecular Orbital Energies (Conceptual data based on analyses of imidazopyridine derivatives)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
1H-Imidazo[4,5-c]pyridine-6.5 to -6.8-1.2 to -1.55.0 to 5.6
This compound (Expected)-6.2 to -6.5-1.1 to -1.44.8 to 5.4

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing insight into the electrostatic potential and identifying sites susceptible to nucleophilic or electrophilic attack. rsc.org In the imidazo[4,5-c]pyridine ring system, the nitrogen atoms are the most electronegative centers, bearing negative charges, while the carbon and hydrogen atoms are generally positive.

Table 3: Representative Mulliken Atomic Charges (e) (Conceptual data based on analyses of imidazopyridine derivatives)

Atom1H-Imidazo[4,5-c]pyridineThis compound (Expected)
N1-0.35-0.25 (bonded to CH3)
C2+0.40+0.42
N3-0.45-0.43
C4+0.15+0.10 (bonded to CH3)
C6+0.12+0.13
N7-0.40-0.41

Vibrational Analysis and Spectroscopic Simulations

Theoretical vibrational analysis is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign specific spectral bands to the motions of atoms within the molecule. cardiff.ac.uk

DFT calculations can simulate the IR and Raman spectra of a molecule with high accuracy. A detailed study on the parent compound, 1H-imidazo[4,5-c]pyridine, has successfully assigned its vibrational modes by comparing theoretically predicted frequencies with experimental data. nih.gov

For this compound, the theoretical spectrum would show characteristic bands from the core ring structure, along with new bands arising from the two methyl groups. Key vibrations would include:

Methyl Group Vibrations: Symmetric and asymmetric C-H stretching modes (around 2900-3000 cm⁻¹), and bending/rocking modes (around 1375-1450 cm⁻¹).

Ring Vibrations: C-H and N-H (if applicable) stretching modes above 3000 cm⁻¹, and complex ring stretching and deformation modes between 1300 and 1650 cm⁻¹. nih.gov

Ring Breathing Modes: Characteristic vibrations involving the entire ring system, which are sensitive to substitution. nih.gov

The calculated frequencies are often systematically scaled by a small factor (e.g., 0.96-0.98) to correct for anharmonicity and basis set deficiencies, leading to excellent agreement with experimental spectra. nih.gov

Table 4: Key Vibrational Frequencies (cm⁻¹) and Assignments for Imidazo[4,5-c]pyridine Systems (Based on data for the parent compound and expected shifts for the derivative) nih.gov

Assignment1H-Imidazo[4,5-c]pyridine (Experimental IR)This compound (Predicted)
ν(C-H) Methyl Asymmetric Stretch-~2980
ν(C-H) Methyl Symmetric Stretch-~2900
ν(C=N) + ν(C=C) Ring Stretch16341630-1640
Ring Skeletal Vibrations1466, 14221470, 1425 (Coupled with CH₃ bend)
δ(C-H) Methyl Asymmetric Bend-~1450
δ(C-H) Methyl Symmetric Bend-~1375
Ring Breathing~950~960 (Shifted)

While frequency calculations identify the energies of vibrations, Potential Energy Distribution (PED) analysis dissects each vibrational mode into contributions from individual internal coordinates (like bond stretches, angle bends, and torsions). This provides a precise and unambiguous assignment for each peak in a vibrational spectrum. nih.gov

For the imidazo[4,5-c]pyridine skeleton, PED analysis shows that many modes, particularly in the fingerprint region (below 1500 cm⁻¹), are not pure vibrations but are complex mixtures of stretching and bending motions of the fused rings. nih.govresearchgate.net In this compound, PED analysis would be essential to understand the coupling between the vibrations of the methyl groups and the heterocyclic ring modes. For instance, methyl rocking modes could mix with ring deformation vibrations, and C-C stretching of the ring could couple with C-H bending modes of the methyl substituents. This detailed assignment is critical for accurately interpreting spectroscopic data and understanding the molecule's dynamic behavior. nih.gov

Intermolecular Interaction Studies

The arrangement of molecules in a crystal lattice is governed by a complex network of intermolecular interactions. Understanding these interactions is fundamental to predicting the physical properties of a material.

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal. This technique maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of non-covalent contacts. The Hirshfeld surface is generated based on the electron density of the pro-crystal, which is the sum of the electron densities of the spherical atoms of the molecule.

Table 1: Representative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Imidazo[1,2-a]pyridine (B132010) Derivative nih.gov

Interaction TypeContribution (%)
H···H30.4
H···C/C···H23.7
H···O/O···H12.2
H···F/F···H11.1

This table is illustrative and based on data for a related compound, 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, to demonstrate the type of data obtained from Hirshfeld analysis. nih.gov

The analysis can also identify specific short contacts, such as C-H···N and C-H···O hydrogen bonds, which are visualized as bright red spots on the d_norm mapped Hirshfeld surface. nih.gov This detailed understanding of the intermolecular interactions is crucial for crystal engineering and the design of new materials with desired properties.

Hydrogen bonds are among the most critical non-covalent interactions that direct the self-assembly of molecules in the solid state. In the case of imidazo[4,5-c]pyridine derivatives, the presence of both hydrogen bond donors (N-H group in the imidazole ring) and acceptors (nitrogen atoms in the pyridine and imidazole rings) facilitates the formation of robust hydrogen-bonding networks. nih.govmdpi.com

Studies on the parent compound, 1H-imidazo[4,5-c]pyridine, have shown that molecules are organized into hydrogen-bonded chains propagating in a specific direction within the crystal lattice. nih.gov The primary interaction responsible for this arrangement is the N-H···N intermolecular hydrogen bond between the imidazole N-H of one molecule and the pyridine nitrogen of a neighboring molecule. nih.govmdpi.com

Table 2: Common Hydrogen Bond Motifs in Imidazo[4,5-c]pyridine Derivatives

DonorAcceptorType of Interaction
N-H (Imidazole)N (Pyridine)Intermolecular Hydrogen Bond
C-HOIntermolecular Hydrogen Bond
C-HNIntermolecular Hydrogen Bond

This table presents common hydrogen bonding interactions observed in related heterocyclic structures. nih.govnih.govmdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms, MD simulations can provide detailed information about conformational changes, molecular flexibility, and intermolecular interactions in a dynamic environment. nih.govmdpi.com

While specific MD simulation studies on this compound are not extensively reported, the application of this technique to related pyridine and dihydropyridine (B1217469) derivatives demonstrates its potential. nih.govnih.gov For instance, MD simulations can be used to:

Explore the conformational landscape of flexible side chains attached to the rigid imidazo[4,5-c]pyridine core.

Investigate the stability of ligand-protein complexes, which is crucial in drug design. nih.gov

Simulate the behavior of the molecule in different solvent environments to understand solvation effects.

Analyze the dynamics of hydrogen bonding networks and other intermolecular interactions. nih.gov

A typical MD simulation protocol involves several steps, including system setup, energy minimization, equilibration, and a production run. mdpi.com The analysis of the resulting trajectory can provide data on root-mean-square deviation (RMSD) to assess structural stability, root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule, and the time evolution of intermolecular distances and angles. researchgate.net

Table 3: Parameters Often Analyzed in Molecular Dynamics Simulations

ParameterDescription
Root-Mean-Square Deviation (RMSD)Measures the average distance between the atoms of superimposed structures, indicating conformational stability.
Root-Mean-Square Fluctuation (RMSF)Indicates the fluctuation of each atom from its average position, highlighting flexible regions.
Radius of Gyration (Rg)Represents the compactness of a structure.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds over time.

This table outlines common analyses performed on MD simulation trajectories to understand molecular dynamics. researchgate.net

For this compound and its derivatives, MD simulations could be particularly useful in understanding their interactions with biological targets or their behavior in condensed phases, thereby guiding the development of new functional molecules.

Mechanistic Basis of Biological Activities of Imidazo 4,5 C Pyridine Derivatives

Imidazopyridines as Bio-isosteres of Purines: Structural and Functional Mimicry in Biological Systems

The core structure of imidazo[4,5-c]pyridines closely resembles that of purines, which are fundamental components of nucleic acids (adenine and guanine) and energy currency (ATP). nih.govnih.govsigmaaldrich.com This resemblance allows imidazopyridine derivatives to act as bioisosteres, molecules that have a similar size, shape, and electron distribution to the natural substrate. nih.govnih.gov As a result, they can fit into the active sites of enzymes and receptors that normally bind purines, leading to the modulation of their activity. researchgate.netnih.gov This mimicry is the foundation for their therapeutic potential, as they can interfere with pathways essential for the survival and proliferation of pathogens and cancer cells. researchgate.netnih.gov The diverse biological activities observed for this class of compounds, including their roles as kinase inhibitors and antimicrobial agents, often stem from this fundamental principle of purine (B94841) bioisosterism. nih.govvietnamjournal.ru

Antimicrobial Activity Mechanisms and Studies

Imidazo[4,5-c]pyridine derivatives have demonstrated a broad spectrum of antimicrobial activities, targeting various pathogens, including mycobacteria, bacteria, and viruses. nih.govnih.govnih.gov

Several imidazo[4,5-c]pyridine derivatives have shown significant promise as antitubercular agents against Mycobacterium tuberculosis (M. tuberculosis). nih.govrsc.org Studies have identified compounds within this class that exhibit potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. rsc.org For instance, certain imidazo[1,2-a]pyridine-3-carboxamides have demonstrated impressive minimum inhibitory concentrations (MIC) of ≤1 μM against various tuberculosis strains. acs.org The mechanism of action for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. One such target is decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an enzyme crucial for the synthesis of the mycobacterial cell wall. nih.gov Molecular docking studies have suggested that these compounds can bind to the active site of DprE1, thereby disrupting cell wall formation and leading to bacterial death. nih.gov

Table 1: Antitubercular Activity of Selected Imidazo[4,5-c]pyridine Derivatives

CompoundTarget OrganismActivity (MIC)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesM. tuberculosis≤1 μM acs.org
6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives (5c, 5g, 5i, 5u)M. tuberculosis H37Rv0.5-0.8 μmol/L nih.gov
Imidazo[4,5-c]pyridine derivatives (21, 22, 23)M. tuberculosisActive in vitro and in vivo rsc.org

This table is for illustrative purposes and includes data for related imidazopyridine structures to demonstrate the potential of the chemical class.

Beyond their antitubercular effects, imidazo[4,5-c]pyridines have shown a wider range of antibacterial and antifungal activities. nih.govnih.govmdpi.com Certain derivatives have exhibited promising activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.govmdpi.com Some compounds have also demonstrated efficacy against methicillin-resistant S. aureus (MRSA). nih.gov The proposed mechanisms for their antibacterial action often involve the inhibition of key bacterial enzymes or disruption of the cell membrane. For example, some imidazo[4,5-c]pyridine derivatives are thought to target glucosamine-6-phosphate synthase, an enzyme vital for the synthesis of the fungal cell wall. nih.gov

In terms of antifungal activity, these compounds have been tested against various fungal strains like Candida albicans and Candida parapsilosis, with some showing significant inhibitory effects. nih.gov

Table 2: Antibacterial and Antifungal Activity of Selected Imidazo[4,5-c]pyridine Derivatives

CompoundTarget OrganismActivity (MIC)Reference
2g, 2h, 4a, 4bE. coli, P. aeruginosa, S. aureus, MRSA, E. faecalis, C. albicans, C. parapsilosis4-8 µg/mL nih.gov
Imidazo[4,5-c]pyridines 166a-166cVarious bacteria and fungiPromising activity mdpi.com
Compound 14E. coli32 μM nih.gov
Imidazo[4,5-b]pyridines 4b, 4dAntibacterial and antifungal strainsSignificant activity researchgate.net

This table is for illustrative purposes and includes data for related imidazopyridine structures to demonstrate the potential of the chemical class.

Imidazo[4,5-c]pyridine derivatives have also been investigated for their antiviral properties, with notable activity against viruses such as the Respiratory Syncytial Virus (RSV). nih.govresearchgate.net RSV is a major cause of lower respiratory tract infections, and there is a significant need for effective antiviral therapies. researchgate.net The mechanism of action for the anti-RSV activity of these compounds is often attributed to the inhibition of viral fusion with the host cell membrane. nih.gov By blocking this crucial step in the viral life cycle, these derivatives prevent the virus from entering host cells and replicating. nih.gov Some imidazopyridine derivatives have shown potent inhibition of RSV with EC50 values in the nanomolar range. nih.gov Additionally, certain bromo-substituted and para-cyano-substituted imidazo[4,5-b]pyridines have demonstrated selective, albeit moderate, activity against RSV. nih.gov

Antiproliferative and Anticancer Mechanisms in Cellular Models

The structural similarity of imidazo[4,5-c]pyridines to purines also makes them promising candidates for anticancer drug development. nih.govnih.gov They can interfere with various signaling pathways that are often dysregulated in cancer cells. researchgate.net

One of the most significant anticancer mechanisms of imidazo[4,5-c]pyridine derivatives is the inhibition of protein kinases. nih.govnih.gov Kinases are enzymes that play a critical role in cell signaling, and their abnormal activity is a hallmark of many cancers. acs.org The imidazo[4,5-c]pyridine scaffold has been successfully utilized to design potent inhibitors of several kinase families, including the Src family kinases (SFKs). nih.gov SFKs are involved in various cellular processes such as proliferation, survival, and migration, and their overactivity is implicated in the progression of tumors like glioblastoma. nih.gov

Derivatives of imidazo[4,5-c]pyridin-2-one have been synthesized and shown to exhibit potent inhibition of Src and Fyn kinases in the submicromolar range. nih.gov These compounds are thought to bind to the ATP-binding site of the kinases, competing with the natural substrate ATP and thereby blocking the downstream signaling pathways that promote cancer cell growth. nih.gov Molecular modeling studies have helped to elucidate the specific binding interactions between these inhibitors and the kinase domain. nih.gov

Table 3: Kinase Inhibitory Activity of Selected Imidazo[4,5-c]pyridine Derivatives

Compound SeriesTarget KinaseBiological EffectReference
Imidazo[4,5-c]pyridin-2-one derivatives (1d, 1e, 1q, 1s)Src, FynSubmicromolar inhibition nih.gov
Trisubstituted imidazo[4,5-c]pyridinesBruton's tyrosine kinase (BTK)Selective targeting in lymphoma cell lines nih.gov
Imidazo[4,5-b]pyridine-based inhibitorsAurora kinases, FLT3 kinasePotent dual inhibition acs.org

This table is for illustrative purposes and includes data for related imidazopyridine structures to demonstrate the potential of the chemical class.

Modulation of Other Cellular Signaling Pathways

While specific data on the modulation of cellular signaling pathways by 1,4-dimethyl-1H-imidazo[4,5-c]pyridine is limited, the broader class of imidazo[4,5-c]pyridine derivatives has been shown to interact with several key signaling cascades, primarily through kinase inhibition. Kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is often implicated in diseases such as cancer.

Derivatives of the isomeric imidazo[4,5-b]pyridine scaffold have demonstrated potent inhibitory activity against a range of kinases. For instance, certain derivatives have been identified as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription. nih.gov Others have shown activity against Aurora kinases, which are critical for mitotic progression, and FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia. nih.gov The discovery of imidazopyridine-based inhibitors of the c-Met kinase, another receptor tyrosine kinase involved in cell proliferation and migration, further highlights the potential of this scaffold in targeting signaling pathways. nih.gov

More directly related to the imidazo[4,5-c]pyridine core, derivatives have been designed and synthesized as inhibitors of Src family kinases (SFKs), which are non-receptor tyrosine kinases that play a pivotal role in the development of glioblastoma. nih.gov Additionally, researchers have explored imidazo[4,5-c]pyridin-2-one derivatives as selective inhibitors of DNA-dependent protein kinase (DNA-PK), a crucial enzyme in the repair of DNA double-strand breaks, with potential applications as radiosensitizers in cancer therapy. acs.org

Although direct evidence for this compound is not available, the established activity of its structural analogs suggests that it may also function as a modulator of various signaling pathways. The specific kinases and pathways affected would depend on the precise three-dimensional conformation and electronic properties conferred by the methyl substitutions at the 1 and 4 positions.

Table 1: Kinase Inhibition by Imidazopyridine Derivatives

Compound ClassTarget Kinase(s)Therapeutic Area
N-phenyl-imidazo[4,5-b]pyridin-2-aminesCDK9Cancer
Imidazo[4,5-b]pyridine derivativesAurora Kinases, FLT3Acute Myeloid Leukemia
Imidazopyridine-based compoundsc-MetCancer
Imidazo[4,5-c]pyridin-2-one derivativesSrc Family Kinases (Src, Fyn)Glioblastoma
Imidazo[4,5-c]pyridin-2-one derivativesDNA-PKCancer (Radiosensitization)

This table is for illustrative purposes and shows the activity of the broader class of imidazopyridine compounds, as specific data for this compound is not currently available.

Anti-inflammatory Properties and Mechanistic Insights

The anti-inflammatory potential of imidazopyridine derivatives has been an area of active investigation. While specific studies on the anti-inflammatory mechanisms of this compound are not prominent in the literature, research on related compounds provides valuable insights into their potential modes of action.

A common mechanism for anti-inflammatory activity is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins. Some derivatives of the isomeric imidazo[1,2-a]pyridine (B132010) have been shown to inhibit COX, thereby reducing inflammation in preclinical models. researchgate.net

Another key pathway in inflammation is mediated by the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α). Structural modifications of related imidazo[4,5-c]quinoline compounds have led to the discovery of potent TNF-α suppressors. researchgate.net Furthermore, some imidazo[1,2-a]pyridine derivatives have been found to exert their anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway, which leads to a downstream reduction in the expression of inducible nitric oxide synthase (iNOS) and COX-2. nih.gov

Given these findings, it is plausible that this compound could exhibit anti-inflammatory properties through one or more of these mechanisms. The methyl groups on the scaffold could influence its binding affinity to targets like COX or its ability to interfere with inflammatory signaling cascades. However, dedicated studies are required to confirm and elucidate the specific anti-inflammatory profile of this particular compound.

Exploration of Other Reported Biological Activities (e.g., inotropic agents, CNS activity, enzyme inhibition)

Beyond kinase inhibition and potential anti-inflammatory effects, the imidazo[4,5-c]pyridine scaffold has been explored for a variety of other biological activities.

Inotropic Agents: A notable area of investigation for 1H-imidazo[4,5-c]pyridine derivatives has been their potential as inotropic agents, which affect the force of muscular contractions. A study that evaluated a series of 2-substituted 1H-imidazo[4,5-c]pyridine derivatives found that they possessed inotropic activity, although they were consistently less potent than their corresponding 1H-imidazo[4,5-b]pyridine isomers in isolated guinea pig papillary muscle preparations. nih.gov This suggests that the nitrogen placement in the pyridine (B92270) ring is a critical determinant of inotropic potency. The specific inotropic activity of this compound has not been reported, but it falls within a class of compounds with demonstrated effects on muscle contractility.

CNS Activity: The structural similarity of imidazopyridines to purines, which play a significant role as neurotransmitters and neuromodulators in the central nervous system (CNS), has prompted investigations into their CNS activity. Researchers have described a series of high-affinity ligands for the corticotropin-releasing factor (CRF) receptor based on the imidazo[4,5-c]pyridine core. nih.gov CRF is a key mediator of the stress response, and its receptors are considered important targets for the development of treatments for anxiety and other stress-related disorders. This indicates that compounds with the imidazo[4,5-c]pyridine scaffold, potentially including this compound, could penetrate the CNS and interact with neuronal targets.

Enzyme Inhibition: In addition to kinase inhibition, imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of other enzyme classes. For example, 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives have been identified as inhibitors of cathepsin S, a cysteine protease involved in immune responses. nih.gov The structural features of these inhibitors were optimized to achieve cellular activity while avoiding undesired tissue accumulation. nih.gov This line of research underscores the versatility of the imidazo[4,5-c]pyridine scaffold in the design of specific enzyme inhibitors.

Table 2: Other Reported Biological Activities of Imidazo[4,5-c]pyridine Derivatives

Biological ActivitySpecific Target/AssayFinding
Inotropic ActivityIsolated guinea pig papillary muscleImidazo[4,5-c]pyridine derivatives showed activity, but were less potent than [4,5-b] isomers. nih.gov
CNS ActivityCorticotropin-releasing factor (CRF) receptor bindingHigh-affinity ligands were developed. nih.gov
Enzyme InhibitionCathepsin S1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives were identified as inhibitors. nih.gov

This table summarizes the activities of the broader imidazo[4,5-c]pyridine class, as specific data for this compound is not currently available.

Structure Activity Relationship Sar Studies of Methylated Imidazo 4,5 C Pyridine Derivatives

Impact of N-Methylation and C-Methylation on Biological Activity and Selectivity Profiles

The introduction of methyl groups at the N-1 and C-4 positions of the imidazo[4,5-c]pyridine ring system has a significant impact on the molecule's interaction with biological targets. Methylation can alter the electronic properties, lipophilicity, and steric profile of the parent molecule, thereby modulating its binding affinity and selectivity for specific enzymes or receptors.

N-Methylation: The methylation at the N-1 position of the imidazole (B134444) ring is a critical determinant of biological activity. In many instances, N-alkylation is essential for potent activity, as the substituent can occupy a specific hydrophobic pocket within the target's active site. For example, in a series of imidazo[4,5-c]pyridin-2-one derivatives, substitution at the N-1 and N-3 positions was systematically explored to optimize their inhibitory activity against Src family kinases. nih.gov While this study did not specifically investigate 1,4-dimethyl-1H-imidazo[4,5-c]pyridine, it highlights the general importance of substitution at the nitrogen atoms of the imidazole ring. The position of the nitrogen atom in the pyridine (B92270) ring also influences biological activity, as demonstrated in studies of tetracyclic imidazo[4,5-b]pyridine derivatives.

C-Methylation: Methylation of the pyridine ring, specifically at the C-4 position, also plays a crucial role in defining the pharmacological profile. The C-4 methyl group can influence the planarity of the ring system and provide additional van der Waals interactions with the target protein. Studies on related heterocyclic systems have shown that the position of methyl groups can drastically alter activity. For instance, in a series of 4,6-dimethylpyridine derivatives, the substitution pattern was found to be important for their anti-inflammatory and anticancer activities. nih.gov

Influence of Substituent Position and Nature on Pharmacological Potential

The pharmacological potential of imidazo[4,5-c]pyridine derivatives is highly sensitive to the position and nature of substituents on the heterocyclic core. The strategic placement of different functional groups can lead to significant variations in potency and selectivity.

In the context of imidazo[4,5-c]pyridin-2-ones as DNA-dependent protein kinase (DNA-PK) inhibitors, systematic exploration of substituents on the 6-anilino ring, as well as at the N-1 and N-3 positions, was conducted. acs.org This research underscores the principle that different regions of the molecule are amenable to specific types of substitutions to achieve optimal activity. For instance, while a cyclopentyl group was found to be favorable at the N-1 position in one series of Src family kinase inhibitors, nih.gov this may not hold true for all target classes.

The position of nitrogen atoms within the fused ring system is also a critical determinant of pharmacological activity. A comparative study of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines would be necessary to fully elucidate the impact of the pyridine nitrogen's location on the activity of a 1,4-dimethyl substituted analog. Research on other imidazopyridine isomers, such as imidazo[1,2-a]pyridines, has also shown that the substitution pattern is crucial for activity, with the 3-position being important for antirhinovirus activity in one study. researchgate.net

For This compound , the methyl groups at positions 1 and 4 are the defining substituents. To further modulate its pharmacological potential, additional modifications could be explored at other positions, such as the C-2, C-6, and C-7 positions. The introduction of various groups, including halogens, aryl moieties, or hydrogen bond donors/acceptors at these positions would likely lead to a diverse range of biological activities.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis and Rational Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools for predicting the activity of novel compounds and for the rational design of more potent analogs.

Another QSAR study on imidazo[4,5-b]pyridine derivatives as Aurora kinase inhibitors also demonstrated the utility of CoMFA and CoMSIA in understanding the structural requirements for potent inhibition. mdpi.com The contour maps generated from these models provided insights into the favorable and unfavorable regions for substitution around the scaffold. mdpi.com

While these studies were not performed on the exact this compound scaffold, the principles and methodologies are directly applicable. A QSAR study on a series of this compound analogs with diverse substitutions at other positions would be highly valuable. By calculating various molecular descriptors (e.g., steric, electronic, hydrophobic) and correlating them with biological activity data, a predictive QSAR model could be developed. This model would be instrumental in guiding the synthesis of new derivatives with potentially enhanced pharmacological properties.

The following table illustrates the kind of data that would be used in a QSAR study for a hypothetical series of this compound derivatives.

CompoundR-group at C-2R-group at C-6IC50 (nM)pIC50
1 -H-H5006.30
2 -Phenyl-H1506.82
3 -H-Cl3006.52
4 -Phenyl-Cl807.10
5 -Methyl-H4006.40
6 -Methyl-Cl2006.70

This table is for illustrative purposes only and does not represent real experimental data.

Ligand Docking and Molecular Modeling for Elucidating Receptor Interactions and Binding Modes

Molecular docking and modeling are powerful computational tools used to predict and analyze the interaction of a small molecule (ligand) with a biological macromolecule (receptor) at the atomic level. These techniques provide valuable insights into the binding mode, key interactions, and the structural basis for the observed biological activity.

Although specific docking studies for this compound are not extensively documented, molecular modeling has been widely applied to the broader class of imidazopyridine derivatives to understand their mechanism of action. For example, docking studies of imidazo[4,5-b]pyridine derivatives into the active site of lumazine (B192210) synthase from Mycobacterium tuberculosis have helped to elucidate the binding interactions responsible for their antimicrobial activity. nih.gov

In a study of imidazo[4,5-c]pyridin-2-one derivatives as Src family kinase inhibitors, molecular dynamics simulations were used to analyze the binding mode of the most active compounds within the ATP binding site of the kinases. nih.gov These simulations revealed the key hydrogen bonds and hydrophobic interactions that stabilize the ligand-receptor complex.

For This compound , molecular docking could be employed to predict its binding orientation and affinity for various target proteins. The N-1 methyl group would likely be positioned to interact with a hydrophobic pocket, while the pyridine nitrogen and the imidazole ring could form crucial hydrogen bonds with amino acid residues in the active site. The C-4 methyl group could further enhance binding through van der Waals interactions.

The following table outlines a hypothetical docking analysis of this compound into a generic kinase active site, illustrating the types of interactions that could be identified.

Interacting ResidueInteraction TypeDistance (Å)
Glu91 Hydrogen Bond with Imidazole N-H2.8
Val25 Hydrophobic Interaction with C-4 Methyl3.9
Leu140 Hydrophobic Interaction with N-1 Methyl4.1
Ala45 Pi-Alkyl Interaction with Pyridine Ring4.5

This table is for illustrative purposes only and does not represent real experimental data.

By combining the insights from ligand docking, molecular dynamics simulations, and SAR studies, a comprehensive understanding of the structure-activity relationship of this compound can be achieved, paving the way for the design of more effective and selective therapeutic agents.

Future Directions and Research Perspectives for 1,4 Dimethyl 1h Imidazo 4,5 C Pyridine

Exploration of Diverse Chemical Modifications and Derivatization Strategies for Enhanced Bioactivity

The biological activity of imidazo[4,5-c]pyridine derivatives is highly dependent on the nature and position of their substituents. acs.org For 1,4-dimethyl-1H-imidazo[4,5-c]pyridine, the existing methyl groups serve as a starting point for a multitude of chemical modifications aimed at enhancing bioactivity.

Future derivatization strategies could focus on several key positions of the scaffold. Functionalization of the C-2 position of the imidazole (B134444) ring is a common strategy in the broader imidazopyridine class. jscimedcentral.com For the target molecule, introducing various aryl or heteroaryl groups at this position through cross-coupling reactions could lead to novel compounds with enhanced biological profiles. Additionally, modifications of the existing methyl groups, for instance, through oxidation to hydroxymethyl or carboxyl groups, could introduce new points for diversification and improve solubility and pharmacokinetic properties.

Another avenue for exploration is the functionalization of the pyridine (B92270) ring. The introduction of substituents at the C-6 and C-7 positions could significantly modulate the electronic properties of the ring system and provide additional interaction points with biological targets. The table below outlines potential derivatization strategies and the rationale behind them.

Position Proposed Modification Rationale for Enhanced Bioactivity Potential Synthetic Method
C-2Introduction of substituted aryl/heteroaryl moietiesTo explore new binding interactions with target proteins.Palladium-catalyzed cross-coupling reactions.
C-4 MethylOxidation to hydroxymethyl or carboxyl groupTo improve solubility and introduce a handle for further derivatization.Selective oxidation reactions.
C-6Halogenation (e.g., Br, Cl)To serve as a handle for further cross-coupling reactions and modulate electronic properties.Electrophilic halogenation.
C-7Amination or introduction of small alkyl groupsTo explore structure-activity relationships at this position.Nucleophilic aromatic substitution or cross-coupling.

Advanced Computational Design and De Novo Synthesis for Targeted Biological Functions

Computational chemistry offers powerful tools to guide the rational design of novel derivatives of this compound with specific biological activities. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can be employed to predict the bioactivity of virtual compounds before their synthesis, saving time and resources. jmchemsci.comasianpubs.org

A prospective computational workflow could involve creating a virtual library of this compound derivatives with diverse substituents at key positions. These virtual compounds could then be docked into the active sites of various biological targets known to be modulated by imidazopyridines, such as protein kinases or the PD-1/PD-L1 protein-protein interface. nih.gov The docking scores and binding poses would provide insights into the potential efficacy and selectivity of the designed molecules.

Furthermore, de novo drug design algorithms could be utilized to generate entirely new molecular structures based on the this compound scaffold, optimized for binding to a specific target. The most promising candidates identified through these computational studies can then be prioritized for synthesis. The following table illustrates a potential computational design and synthesis workflow.

Step Technique Objective Expected Outcome
1. Target SelectionLiterature review and bioinformaticsIdentify relevant biological targets for imidazopyridines.A list of validated protein targets (e.g., kinases, GPCRs).
2. Virtual Library GenerationCombinatorial enumerationCreate a diverse set of virtual derivatives of this compound.A database of thousands of virtual compounds.
3. Molecular DockingStructure-based drug designPredict the binding affinity and mode of interaction of virtual compounds with the selected targets.A ranked list of potential lead compounds. jmchemsci.com
4. QSAR ModelingLigand-based drug designDevelop a mathematical model to predict the activity of new derivatives based on their physicochemical properties.A predictive model to guide further design iterations.
5. De Novo DesignAlgorithmic molecule generationGenerate novel molecular structures with desired properties.Innovative chemical scaffolds for synthesis.
6. Synthetic Feasibility AssessmentRetrosynthetic analysisEvaluate the ease of synthesis for the top-ranked virtual hits.A prioritized list of compounds for chemical synthesis.

Application in Chemical Biology as Tools for Pathway Probing and Target Identification

Chemical biology utilizes small molecules as probes to study and manipulate biological processes. This compound and its derivatives hold potential for development into valuable chemical biology tools. By incorporating specific functional groups, these compounds can be adapted for various applications, such as target identification and pathway elucidation.

One promising direction is the development of fluorescent probes. By attaching a fluorophore to the this compound scaffold, researchers could visualize the subcellular localization of the compound and its biological targets. Another important application is the creation of affinity-based probes for target deconvolution. This involves attaching a reactive group or a tag (like biotin) to the molecule, which can then be used to pull down its binding partners from cell lysates, thereby identifying the specific proteins it interacts with.

The development of photo-cross-linking probes is another exciting avenue. These probes can be activated by light to form a covalent bond with their target protein, allowing for robust identification and characterization of the binding site. The table below summarizes potential chemical biology applications.

Tool Type Required Modification Application Potential Insights
Fluorescent ProbeConjugation with a fluorophore (e.g., fluorescein, rhodamine).Live-cell imaging to track the molecule's distribution.Subcellular localization and dynamics of target engagement.
Affinity-Based ProbeIncorporation of a biotin (B1667282) tag or a clickable alkyne/azide group.Pull-down assays from cell lysates to identify binding partners.Identification of novel protein targets and biological pathways.
Photo-Cross-Linking ProbeIntroduction of a photo-activatable group (e.g., diazirine, benzophenone).Covalent labeling of target proteins upon UV irradiation.Precise mapping of the binding site on the target protein.

Development of Novel and Sustainable Methodologies for Synthesis and Functionalization

Advancing the synthetic chemistry of this compound is crucial for enabling the research directions outlined above. While classical methods for constructing the imidazo[4,5-c]pyridine core exist, such as the condensation of 3,4-diaminopyridines with aldehydes or carboxylic acids, there is a need for more efficient, versatile, and sustainable approaches. jscimedcentral.com

A key area for future research is the development of regioselective C-H activation and functionalization methods. Directing groups could be temporarily installed on the pyridine ring to achieve selective modification at specific C-H bonds, which is often challenging due to the inherent reactivity of the heterocyclic system. nih.gov

Furthermore, the exploration of photocatalytic and electrochemical methods for the synthesis and functionalization of this compound could offer greener and more efficient alternatives to traditional thermal reactions. These methods often proceed under mild conditions and can enable novel chemical transformations. The development of multicomponent reactions (MCRs) that can assemble the this compound core in a single step from simple starting materials would also be highly valuable for generating compound libraries for high-throughput screening. nih.govacs.org

Methodology Description Advantages Potential Application
C-H ActivationDirect functionalization of C-H bonds, often using transition metal catalysts.Atom economy, reduced number of synthetic steps.Late-stage functionalization of the scaffold.
PhotocatalysisUse of light to drive chemical reactions, often with a photocatalyst.Mild reaction conditions, access to unique reactive intermediates.Novel bond formations and functional group installations.
ElectrosynthesisUse of electric current to drive chemical reactions.Avoids the use of stoichiometric oxidants or reductants, high functional group tolerance."Green" synthesis and functionalization.
Multicomponent ReactionsThree or more reactants combine in a single step to form the product.High efficiency, diversity-oriented synthesis.Rapid generation of a library of derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.